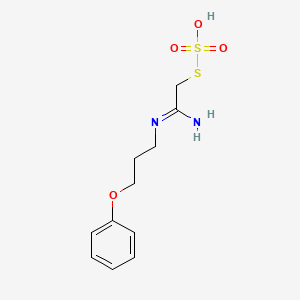
S-((N-(3-Phenoxypropyl)amidino)methyl) hydrogen thiosulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-((N-(3-Phenoxypropyl)amidino)methyl) hydrogen thiosulfate is an organic compound that contains sulfur, nitrogen, and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-((N-(3-Phenoxypropyl)amidino)methyl) hydrogen thiosulfate typically involves the reaction of 3-phenoxypropylamine with thiourea, followed by the addition of formaldehyde and hydrogen sulfide. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors, precise control of reaction parameters, and purification steps to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
S-((N-(3-Phenoxypropyl)amidino)methyl) hydrogen thiosulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Alkyl halides are often used in substitution reactions.
Major Products
Oxidation: Disulfides
Reduction: Thiols
Substitution: Various substituted thiosulfates
Scientific Research Applications
S-((N-(3-Phenoxypropyl)amidino)methyl) hydrogen thiosulfate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biological systems and enzyme interactions.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-((N-(3-Phenoxypropyl)amidino)methyl) hydrogen thiosulfate involves its interaction with molecular targets such as enzymes and proteins. The compound can modulate biochemical pathways by acting as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their activity and function.
Comparison with Similar Compounds
Similar Compounds
- S-(3-aminopropyl) hydrogen thiosulfate
- Methanethiol, N-(3-phenoxypropyl)amidino-, hydrogen thiosulfate
Uniqueness
S-((N-(3-Phenoxypropyl)amidino)methyl) hydrogen thiosulfate is unique due to its specific chemical structure, which imparts distinct reactivity and properties compared to other similar compounds
Properties
CAS No. |
40283-89-4 |
|---|---|
Molecular Formula |
C11H16N2O4S2 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
3-[(1-amino-2-sulfosulfanylethylidene)amino]propoxybenzene |
InChI |
InChI=1S/C11H16N2O4S2/c12-11(9-18-19(14,15)16)13-7-4-8-17-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H2,12,13)(H,14,15,16) |
InChI Key |
UEJUHUJBJZBBLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCCN=C(CSS(=O)(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















